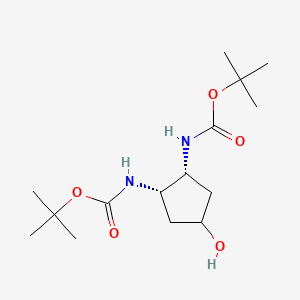
Di-tert-butyl ((1R,2S)-4-hydroxycyclopentane-1,2-diyl)dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl ((1R,2S)-4-hydroxycyclopentane-1,2-diyl)dicarbamate is a synthetic organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with hydroxy and carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl ((1R,2S)-4-hydroxycyclopentane-1,2-diyl)dicarbamate typically involves the reaction of cyclopentane derivatives with tert-butyl carbamate under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the demands of commercial applications.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl ((1R,2S)-4-hydroxycyclopentane-1,2-diyl)dicarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The carbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Di-tert-butyl ((1R,2S)-4-hydroxycyclopentane-1,2-diyl)dicarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Di-tert-butyl ((1R,2S)-4-hydroxycyclopentane-1,2-diyl)dicarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate
- Di-tert-butyl ((1R,2S)-4-methoxycyclopentane-1,2-diyl)dicarbamate
Uniqueness
Di-tert-butyl ((1R,2S)-4-hydroxycyclopentane-1,2-diyl)dicarbamate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its hydroxy group, in particular, allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H28N2O5 |
|---|---|
Molecular Weight |
316.39 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate |
InChI |
InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-10-7-9(18)8-11(10)17-13(20)22-15(4,5)6/h9-11,18H,7-8H2,1-6H3,(H,16,19)(H,17,20)/t9?,10-,11+ |
InChI Key |
LHAGAUGWAGNGJX-FGWVZKOKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(C[C@@H]1NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















